(S)-HexylHIBO

Catalog No.
S004401
CAS No.
334887-48-8
M.F
C12H20N2O4
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-HexylHIBO

CAS Number

334887-48-8

Product Name

(S)-HexylHIBO

IUPAC Name

(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

OKJBLHIYOWSQDJ-VIFPVBQESA-N

SMILES

Array

Synonyms

Alternative Name: (S)-Hexylhomoibotenic acid

Canonical SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N

Isomeric SMILES

CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N

(S)-HexylHIBO is a group I mGluR antagonist.
Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively). 

(S)-HexylHIBO (CAS 334887-48-8) is the highly purified, active S-enantiomer of hexylhomoibotenic acid, functioning as a potent, competitive antagonist at Group I metabotropic glutamate receptors (mGluR1 and mGluR5). In neuropharmacological procurement, it is prioritized over broad-spectrum glutamate antagonists and shorter-chain HIBO analogs due to its complete lack of ionotropic (AMPA/kainate) receptor activity. By isolating Group I mGluR inhibition without triggering AMPA-mediated excitotoxicity, (S)-HexylHIBO serves as a critical baseline material for studying hypothalamic-pituitary-adrenal (HPA) axis stress responses, seizure models, and synaptic plasticity [1].

Substituting (S)-HexylHIBO with racemic HexylHIBO, shorter-chain analogs (e.g., Butyl-HIBO), or non-selective antagonists (e.g., MCPG) fundamentally compromises assay integrity. Racemic mixtures require higher dosing concentrations to achieve equivalent receptor blockade, introducing unnecessary solvent load and potential off-target binding from the inactive R-enantiomer [1]. Furthermore, substituting with shorter-chain HIBO analogs introduces confounding AMPA receptor agonism, which actively induces convulsions in vivo rather than suppressing them. Conversely, longer-chain analogs like Heptyl-HIBO lose mGluR5 affinity entirely, failing to replicate the dual mGluR1/5 antagonism required for broad Group I pathway inhibition and functional anticonvulsant efficacy[1]. Finally, broad-spectrum antagonists like MCPG paradoxically increase spontaneous excitatory postsynaptic currents (sEPSCs) by blocking pre-synaptic Group II/III autoreceptors, whereas (S)-HexylHIBO accurately isolates postsynaptic Group I depression [2].

Enantiomeric Purity-Linked Usability and Dose Optimization

(S)-HexylHIBO demonstrates significantly higher binding affinity for Group I mGluRs compared to the racemic mixture. Specifically, the pure S-enantiomer exhibits Kb values of 30 μM and 61 μM at mGlu1a and mGlu5a, respectively. In contrast, racemic HexylHIBO requires substantially higher concentrations (Kb = 140 μM and 110 μM) to achieve equivalent blockade [1]. Utilizing the pure S-enantiomer prevents assay noise and dilution effects caused by the inactive R-enantiomer.

Evidence DimensionReceptor Binding Affinity (Kb)
Target Compound Data(S)-HexylHIBO: 30 μM (mGlu1a), 61 μM (mGlu5a)
Comparator Or BaselineRacemic HexylHIBO: 140 μM (mGlu1a), 110 μM (mGlu5a)
Quantified Difference1.8x to 4.6x higher potency for the pure S-enantiomer
ConditionsIn vitro competitive binding assays at cloned mGluR subtypes

Procuring the pure S-enantiomer halves the required molar concentration in assays, minimizing solvent artifacts and ensuring high reproducibility.

Laboratory Workflow Fit: Elimination of Ionotropic Excitotoxicity

Shorter-chain HIBO analogs, such as Butyl-HIBO and Pentyl-HIBO, retain moderate to weak agonistic activity at ionotropic AMPA receptors, which actively induces convulsions in vivo. By extending the alkyl chain to six carbons, (S)-HexylHIBO completely abolishes AMPA receptor affinity (IC50 > 100 μM) while maintaining Group I mGluR antagonism[1]. This structural optimization transitions the compound from a convulsant to a potent anticonvulsant.

Evidence DimensionAMPA Receptor Activity and In Vivo Phenotype
Target Compound Data(S)-HexylHIBO: No AMPA activity (IC50 > 100 μM); Anticonvulsant
Comparator Or BaselineButyl-HIBO: Moderate AMPA activity; Convulsant
Quantified DifferenceComplete loss of off-target ionotropic activity
ConditionsIn vitro receptor binding and in vivo seizure induction models

Ensures that researchers can cleanly isolate metabotropic pathways without confounding ionotropic excitotoxicity or triggering unwanted seizures in animal models.

Structural Optimization for Dual mGluR1/mGluR5 Antagonism

While extending the alkyl chain eliminates AMPA activity, extending it too far compromises metabotropic target engagement. Heptyl-HIBO (7 carbons) loses mGluR5 affinity, becoming an mGluR1-selective antagonist, which results in a complete loss of anticonvulsant efficacy. (S)-HexylHIBO (6 carbons) represents the precise chain length required to retain potent antagonism at both mGluR1 and mGluR5 (Kb = 61 μM for mGlu5a), which is strictly required to suppress induced seizures [1].

Evidence DimensionmGluR5 Affinity and Anticonvulsant Efficacy
Target Compound Data(S)-HexylHIBO: Retains mGluR5 antagonism; Active anticonvulsant
Comparator Or BaselineHeptyl-HIBO: Lacks mGluR5 antagonism; Inactive against seizures
Quantified DifferenceCritical retention of mGluR5 binding required for in vivo efficacy
ConditionsIn vivo induced seizure models in mice

Buyers requiring functional anticonvulsant modeling or dual Group I blockade must select the hexyl chain length to maintain mGluR5 engagement.

Accurate Isolation of Postsynaptic Depression in Electrophysiology

When evaluating spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons, broad-spectrum mGluR antagonists like MCPG paradoxically increase sEPSC amplitude by blocking presynaptic Group II/III autoreceptors. In contrast, targeted Group I antagonists like HexylHIBO selectively decrease sEPSC amplitude, accurately reflecting the blockade of postsynaptic Group I mGluRs without presynaptic interference [1].

Evidence DimensionEffect on sEPSC Amplitude
Target Compound DataHexylHIBO: Decreases sEPSC amplitude (postsynaptic isolation)
Comparator Or BaselineMCPG (General Antagonist): Increases sEPSC amplitude (presynaptic confounding)
Quantified DifferenceOpposing electrophysiological outcomes based on receptor selectivity
ConditionsWhole-cell recordings from layer V pyramidal neurons in rat sensorimotor cortical slices

Essential for electrophysiologists who need to isolate postsynaptic Group I mGluR functions without triggering compensatory presynaptic glutamate release.

In Vivo Anticonvulsant and Seizure Modeling

Due to its complete lack of AMPA receptor agonism and retention of dual mGluR1/5 antagonism, (S)-HexylHIBO is a strictly indicated reagent for studying Group I mGluR-mediated seizure suppression. Unlike shorter-chain analogs that induce convulsions or longer-chain analogs that lose efficacy, (S)-HexylHIBO provides reliable, dose-dependent inhibition of NMDA-induced seizures in murine models [1].

Electrophysiological Studies of Synaptic Plasticity

In whole-cell patch-clamp recordings of pyramidal neurons, (S)-HexylHIBO is utilized to isolate postsynaptic Group I mGluR activity. Its high selectivity prevents the presynaptic autoreceptor blockade commonly seen with general antagonists like MCPG, ensuring accurate measurement of spontaneous excitatory postsynaptic currents (sEPSCs) without compensatory glutamate release artifacts[2].

HPA Axis and Stress Response Research

The pure (S)-enantiomer provides necessary baseline stability for in vivo neuroendocrine studies, specifically for investigating how metabotropic glutamate signaling dampens the hypothalamic-pituitary-adrenal (HPA) axis. By utilizing the highly potent S-form, researchers can reliably potentiate plasma adrenocorticotropic hormone (ACTH) levels in restraint stress models while minimizing solvent volumes and off-target enantiomer effects [3].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

256.14230712 Da

Monoisotopic Mass

256.14230712 Da

Heavy Atom Count

18

Wikipedia

(S)-hexylhomoibotenic acid

Dates

Last modified: 07-15-2023

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